Phleomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phleomycins are a group of glycopeptide antibiotics found in Streptomyces which are closely related to bleomycin . They are active against most bacteria, filamentous fungi, yeast, plant, and animal cells .

Synthesis Analysis

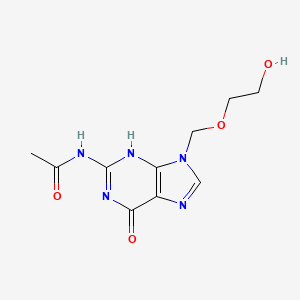

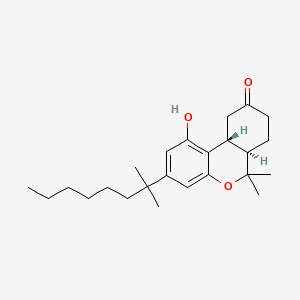

Phleomycin samples used in studies were prepared by Bristol Laboratories using improved cultures of Streptomyces verticillus .Molecular Structure Analysis

Phleomycins have structures that include a dihydrothiazole moiety .Chemical Reactions Analysis

Phleomycin is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .Physical And Chemical Properties Analysis

Phleomycin has been purified as the blue copper-containing powder inhibiting Gram positive and negative bacteria . It is sensitive to acid and the elution is also made by acetic acid or salt solution of high concentration .Applications De Recherche Scientifique

DNA Synthesis Inhibition

- Scientific Field: Microbiology

- Application Summary: Phleomycin has been found to selectively inhibit DNA synthesis in E. coli and HeLa cells .

- Methods of Application: The experiment involved exposing E. coli and HeLa cells to Phleomycin and observing the effects on DNA synthesis .

- Results: It was observed that Phleomycin selectively inhibits the DNA synthesis in E. coli and in HeLa cells .

Tumor-Inhibitory Activity

- Scientific Field: Oncology

- Application Summary: Phleomycin exhibits significant tumor-inhibitory activity against EHRLICH carcinoma, sarcoma 180, and adenocarcinoma 755 of mice .

- Results: The results showed that Phleomycin has a significant tumor-inhibitory activity .

Bacteria and Yeast Communication

- Scientific Field: Microbiology

- Application Summary: Phleomycin has been used in a ‘nanotranslator’ to enable communication between bacteria (E. coli) and yeast (Saccharomyces cerevisiae) .

- Methods of Application: The researchers initiated a signal by exposing E. coli to lactose. The bacteria converted the lactose into glucose, which reacted with the nanotranslator. This device then released Phleomycin, another messenger compound .

- Results: The yeast Saccharomyces cerevisiae detected the Phleomycin and responded by fluorescing, something they had been genetically engineered to do .

Genetic Transformation in Cryptococcus Species

- Scientific Field: Genetics

- Application Summary: Phleomycin resistance has been described as a selectable marker in genetic transformation research in Cryptococcus species .

- Results: The use of Phleomycin resistance as a selectable marker has become frequently utilized in cryptococcal research .

DNA Double-Strand Break Repair

- Scientific Field: Molecular Biology

- Application Summary: Phleomycin is used in the repair of double-strand breaks (DSBs) in DNA. It has been shown to play a role in maintaining genome integrity .

- Results: After phleomycin treatment, DNA fragmentation levels gradually declined, indicating slow DNA repair .

Genetic Engineering and Transformation

- Scientific Field: Cell Biology and Genetics

- Application Summary: Phleomycin is used as a selection marker for transformation in various organisms, including yeast and filamentous fungi .

- Methods of Application: The transformation involves introducing a resistance cassette based on the ble gene, which confers resistance to Phleomycin .

- Results: The use of Phleomycin increases transformation efficiency and promotes single integrations in certain organisms .

Cancer Treatment

- Scientific Field: Oncology

- Application Summary: Phleomycin, also known as Bleomycin, is used for treating specific types of cancers including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer . It is also used in the study of phenolic compounds as Nrf2 inhibitors for potential applications in cancer therapy .

- Methods of Application: Phleomycin is typically used with other cancer medications and can be given intravenously, by injection into a muscle or under the skin .

- Results: The antitumor effect of Phleomycin is due to its ability to bind to DNA and induce the formation of a variety of toxic DNA lesions via a free radical reactive complex .

Genetic Engineering and Microbiology

- Scientific Field: Genetic Engineering and Microbiology

- Application Summary: Phleomycin is used as a selection marker for transformation in various organisms, including yeast, filamentous fungi, and bacteria . It is also used in the study of the genetic transformation of filamentous fungi .

- Methods of Application: The transformation involves introducing a resistance cassette based on the ble gene, which confers resistance to Phleomycin .

- Results: The use of Phleomycin increases transformation efficiency and promotes single integrations in certain organisms .

Safety And Hazards

Orientations Futures

Propriétés

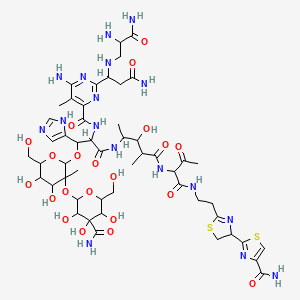

IUPAC Name |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBLKGHRWFGINE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H75N17O21S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide | |

CAS RN |

11006-33-0 |

Source

|

| Record name | Phleomycin from Streptomyces verticillus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.